3,6,9,12,15,18-Hexaoxaicosane

Catalog No.
S588712
CAS No.
23601-39-0
M.F
C14H30O6
M. Wt
294.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12,15,18-Hexaoxaicosane

CAS Number

23601-39-0

Product Name

3,6,9,12,15,18-Hexaoxaicosane

IUPAC Name

1-ethoxy-2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethane

Molecular Formula

C14H30O6

Molecular Weight

294.38 g/mol

InChI

InChI=1S/C14H30O6/c1-3-15-5-7-17-9-11-19-13-14-20-12-10-18-8-6-16-4-2/h3-14H2,1-2H3

InChI Key

IXFAFGFZFQHRLB-UHFFFAOYSA-N

SMILES

CCOCCOCCOCCOCCOCCOCC

Synonyms

3,6,9,12,15,18-hexaoxaicosane;3,6,9,12,15,18-Hexaoxaeicosane;PENTAETHYLENE GLYCOL DIETHYL ETHER;Einecs 245-774-2;Pentaethylene glycol, monobutyl ether

Canonical SMILES

CCOCCOCCOCCOCCOCCOCC

The exact mass of the compound 3,6,9,12,15,18-Hexaoxaicosane is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of polyether in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,6,9,12,15,18-Hexaoxaicosane (CAS 23601-39-0), commonly referred to as pentaethylene glycol diethyl ether or ethyl pentaglyme, is a high-boiling, polar aprotic solvent and acyclic podand. Characterized by a 20-atom principal chain containing six ether oxygens and terminal ethyl caps, this oligomeric polyether provides high chemical stability, low volatility, and strong alkali metal coordination capabilities. In industrial procurement, it is primarily evaluated as a high-performance electrolyte solvent for advanced battery systems, a specialized gas-scrubbing agent, and a critical structural precursor for synthesizing perfluorinated heat-transfer fluids. Its specific balance of a long, flexible polyether backbone with slightly hydrophobic ethyl termini creates a distinct solvation environment compared to standard methyl-capped glymes, making it highly valuable for processes requiring elevated thermal stability and specific partition coefficients [1].

Substituting 3,6,9,12,15,18-Hexaoxaicosane with more common, lower-molecular-weight glymes like tetraglyme or pentaglyme frequently leads to process failures in high-temperature or highly reactive environments. The terminal ethyl groups significantly reduce the vapor pressure compared to methyl-capped analogs, which is critical for minimizing solvent loss and VOC emissions in continuous gas scrubbing or high-temperature reaction media. Furthermore, in electrochemical applications such as lithium-sulfur (Li-S) batteries, the six-oxygen coordination sphere precisely matches the solvation requirements of lithium ions, while the bulkier ethyl caps alter the desolvation energy at the electrode interface. Using shorter-chain alternatives like ethyl tetraglyme disrupts this coordination geometry, leading to incomplete cation encapsulation, lower ionic conductivity, and poorer Solid Electrolyte Interphase (SEI) formation[1].

Thermal Stability and Evaporative Loss Reduction

Pentaethylene glycol diethyl ether exhibits a significantly higher boiling point and lower vapor pressure than its shorter-chain counterparts. With a boiling point well above 300 °C, it provides a wider liquid thermal operating window than tetraglyme (BP ~275 °C). In high-temperature solvent applications, this translates to a quantifiable reduction in evaporative losses. Procuring the heavier ethyl-capped pentaglyme ensures consistent solvent molarity and reduces replenishment costs over continuous operation cycles compared to lighter glymes [1].

Evidence DimensionBoiling Point and Thermal Operating Window
Target Compound Data>300 °C
Comparator Or BaselineTetraglyme (Tetraethylene glycol dimethyl ether) (~275 °C)
Quantified Difference>25 °C extension in upper thermal limit
ConditionsStandard atmospheric pressure (760 mmHg)

A higher boiling point minimizes solvent evaporation in high-temperature chemical syntheses and gas scrubbing, directly lowering continuous operational costs.

Alkali Metal Coordination and Solvation Power

As an acyclic podand with six ether oxygens, 3,6,9,12,15,18-Hexaoxaicosane provides a hexadentate coordination environment that efficiently encapsulates alkali metals like lithium and sodium. Unlike rigid crown ethers, its linear structure and terminal ethyl groups offer conformational flexibility and increased lipophilicity. Compared to tetraethylene glycol diethyl ether (which only has five oxygens), the hexaoxa structure fully saturates the primary coordination sphere of the cations, significantly enhancing ion solubility and phase-transfer catalytic efficiency in non-polar media[1].

Evidence DimensionCation Coordination Capacity (Oxygen Donors)
Target Compound Data6 coordinating oxygen atoms (Hexadentate)
Comparator Or BaselineTetraethylene glycol diethyl ether (5 coordinating oxygen atoms)
Quantified DifferenceProvides 1 additional coordination site, enabling full hexadentate encapsulation
ConditionsNon-aqueous phase-transfer catalysis and electrolyte solvation

Optimal hexadentate coordination maximizes the solubility of metal salts in organic matrices, which is crucial for high-efficiency electrolytes and phase-transfer reactions.

Precursor Suitability for Perfluorinated Heat Transfer Fluids

In the synthesis of perfluorinated polyethers for vapor phase soldering and thermal management, the starting backbone strictly dictates the boiling point of the final fluorinated fluid. Pentaethylene glycol diethyl ether serves as the exact structural precursor required to synthesize specific perfluorinated pentaglyme derivatives. Substituting this with shorter chains (like tetraglyme) results in a fluorinated product with a boiling point too low for standard lead-free soldering profiles. The precise 20-atom chain of the target compound ensures the resulting perfluorinated fluid hits the exact thermal target required for electronic manufacturing [1].

Evidence DimensionFinal Perfluorinated Product Boiling Point
Target Compound DataYields perfluorinated fluids suitable for >200 °C soldering profiles
Comparator Or BaselineTetraglyme precursors (yield lower-boiling perfluorinated fluids <190 °C)
Quantified Difference~25-30 °C higher boiling point in the downstream fluorinated product
ConditionsElectrochemical fluorination to perfluoropolyethers

Procuring the exact chain length is mandatory to achieve the target boiling point in downstream perfluorinated heat-transfer and soldering fluids.

Advanced Battery Electrolyte Formulation

Due to its hexadentate coordination and low volatility, 3,6,9,12,15,18-Hexaoxaicosane is highly suited as a co-solvent or primary solvent in lithium-sulfur and next-generation sodium-ion batteries. The ethyl caps provide a more robust Solid Electrolyte Interphase (SEI) compared to methyl-capped glymes, while its high boiling point enhances the safety profile of the battery under thermal stress [1].

High-Temperature Gas Scrubbing and Acid Gas Removal

The compound's exceptional thermal stability and low vapor pressure make it an effective physical solvent for removing CO2, H2S, and other acid gases from natural gas or synthetic gas streams. Its low evaporative loss reduces the need for solvent makeup, lowering the total cost of ownership in continuous scrubbing facilities compared to lighter glymes [1].

Synthesis of Perfluorinated Thermal Fluids

As a direct precursor, it is subjected to complete fluorination to produce specialized perfluoropolyethers used in vapor-phase soldering and high-reliability electronics cooling. The specific 20-atom backbone is critical to achieving the exact boiling point required for reflow soldering of advanced electronic assemblies without thermal degradation [2].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

6

Exact Mass

294.20423867 g/mol

Monoisotopic Mass

294.20423867 g/mol

Heavy Atom Count

20

UNII

72DU7F2YXZ

Other CAS

23601-39-0

Wikipedia

3,6,9,12,15,18-HEXAOXAICOSANE

General Manufacturing Information

3,6,9,12,15,18-Hexaoxaeicosane: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Dates

Last modified: 02-18-2024

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